molecular formula C9H12ClNO3 B2361838 2-(4-Amino-3-methoxyphenyl)acetic acid;hydrochloride CAS No. 2408959-52-2

2-(4-Amino-3-methoxyphenyl)acetic acid;hydrochloride

Cat. No.: B2361838
CAS No.: 2408959-52-2
M. Wt: 217.65
InChI Key: JVTYQTFOWHXEIZ-UHFFFAOYSA-N
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Description

2-(4-Amino-3-methoxyphenyl)acetic acid;hydrochloride is an organic compound that belongs to the class of aromatic amino acids. This compound is characterized by the presence of an amino group, a methoxy group, and a carboxylic acid group attached to a benzene ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-3-methoxyphenyl)acetic acid;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-amino-3-methoxybenzaldehyde.

    Formation of Intermediate: The intermediate compound is formed through a series of reactions, including condensation and reduction.

    Final Product Formation: The final product, 2-(4-Amino-3-methoxyphenyl)acetic acid, is obtained by further reactions, such as hydrolysis and purification.

    Hydrochloride Salt Formation: The hydrochloride salt is formed by reacting the free acid with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch or Continuous Reactors: Utilizing batch or continuous reactors for efficient mixing and reaction control.

    Purification Techniques: Employing purification techniques such as crystallization, filtration, and recrystallization to obtain the desired product.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-3-methoxyphenyl)acetic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution Reagents: Substitution reactions often involve reagents like halogens, alkylating agents, and acylating agents.

Major Products Formed

The major products formed from these reactions include:

    Oxidized Derivatives: Quinones and other oxidized compounds.

    Reduced Derivatives: Amines and alcohols.

    Substituted Derivatives: Various substituted aromatic compounds.

Scientific Research Applications

2-(4-Amino-3-methoxyphenyl)acetic acid;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Amino-3-methoxyphenyl)acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can:

    Enzyme Inhibition: Inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Binding: Bind to specific receptors, modulating their activity and triggering downstream signaling pathways.

    Gene Expression: Influence gene expression by interacting with transcription factors and other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-methoxybenzoic acid: Similar structure but lacks the acetic acid moiety.

    2-Amino-3-methoxybenzoic acid: Similar structure but differs in the position of the amino and methoxy groups.

    4-Amino-2-methoxyphenylacetic acid: Similar structure but differs in the position of the methoxy group.

Uniqueness

2-(4-Amino-3-methoxyphenyl)acetic acid;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, methoxy, and acetic acid groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(4-amino-3-methoxyphenyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c1-13-8-4-6(5-9(11)12)2-3-7(8)10;/h2-4H,5,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTYQTFOWHXEIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2408959-52-2
Record name 2-(4-amino-3-methoxyphenyl)acetic acid hydrochloride
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